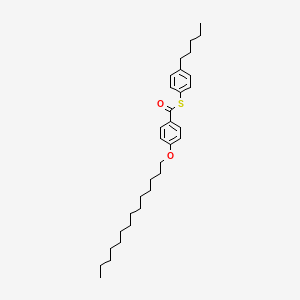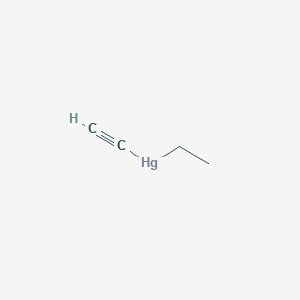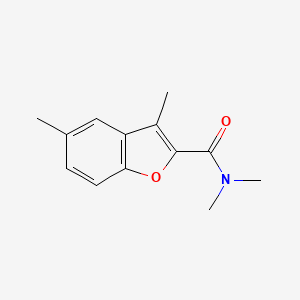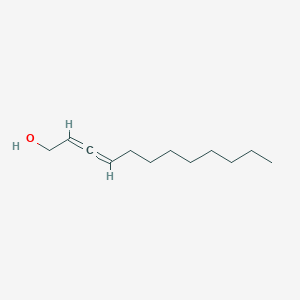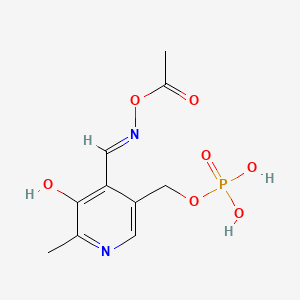![molecular formula C15H28O B14430633 {[(2-Ethylhexyl)oxy]methylidene}cyclohexane CAS No. 80336-23-8](/img/structure/B14430633.png)
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane is an organic compound with the molecular formula C15H28O It consists of a cyclohexane ring substituted with a methylene group bonded to an ethylhexyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Ethylhexyl)oxy]methylidene}cyclohexane typically involves the reaction of cyclohexanone with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water and by-products ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) or halides (X-) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or alkanes.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized as an intermediate in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of {[(2-Ethylhexyl)oxy]methylidene}cyclohexane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane is unique due to its specific structural features, such as the presence of an ethylhexyl ether group attached to a cyclohexane ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
80336-23-8 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2-ethylhexoxymethylidenecyclohexane |
InChI |
InChI=1S/C15H28O/c1-3-5-9-14(4-2)12-16-13-15-10-7-6-8-11-15/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
QMOYDGUROXXEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



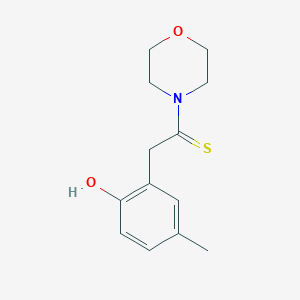
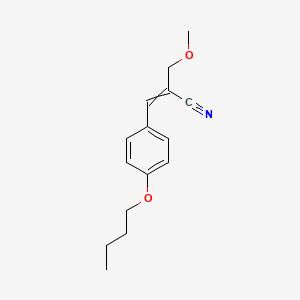
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
